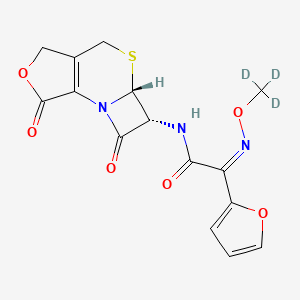
Myoferlin inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myoferlin inhibitor 1 is a small molecule compound designed to target and inhibit the function of myoferlin, a protein that plays a crucial role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling. Myoferlin is overexpressed in several types of cancer, such as pancreatic ductal adenocarcinoma and breast cancer, where it contributes to tumor progression and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myoferlin inhibitor 1 involves the creation of 1,5-diaryl-1,2,4-triazole derivatives. The process typically includes the following steps:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate aryl aldehyde under acidic conditions.
Substitution Reactions: The triazole core undergoes substitution reactions with various aryl halides to introduce the desired aryl groups at the 1 and 5 positions of the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Myoferlin inhibitor 1 primarily undergoes substitution reactions during its synthesis. Additionally, it may participate in other reactions such as:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazole ring, potentially altering the compound’s activity.
Common Reagents and Conditions:
Substitution Reactions: Aryl halides, hydrazine, and aryl aldehydes are commonly used reagents. Acidic conditions and catalysts such as palladium or copper may be employed to facilitate the reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which may exhibit different biological activities depending on the nature and position of the substituents .
Wissenschaftliche Forschungsanwendungen
Myoferlin inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: The compound is extensively studied for its potential to inhibit tumor growth and metastasis in cancers such as pancreatic ductal adenocarcinoma and breast cancer. .
Cell Biology: this compound is used to study the role of myoferlin in cellular processes such as membrane repair, vesicle trafficking, and exocytosis.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting myoferlin.
Biochemical Studies: Researchers use this compound to investigate the biochemical pathways involving myoferlin, including its interactions with other proteins and its role in cellular signaling.
Wirkmechanismus
Myoferlin inhibitor 1 exerts its effects by binding to the myoferlin protein and inhibiting its function. The compound specifically targets the C2D domain of myoferlin, which is crucial for its interaction with cellular membranes and other proteins. By inhibiting myoferlin, the compound disrupts various cellular processes, including:
Vergleich Mit ähnlichen Verbindungen
Myoferlin inhibitor 1 is unique in its ability to specifically target the C2D domain of myoferlin. there are other compounds with similar mechanisms of action:
WJ460: This compound also targets myoferlin and has shown promising anti-tumor effects in breast cancer.
E4: A derivative of 1,5-diaryl-1,2,4-triazole, E4 has improved water solubility and metabolic stability compared to WJ460.
Other Triazole Derivatives: Various 1,5-diaryl-1,2,4-triazole derivatives have been synthesized and studied for their ability to inhibit myoferlin.
Eigenschaften
Molekularformel |
C26H28N6O2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |
InChI-Schlüssel |
AASLOEMOCBUITM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


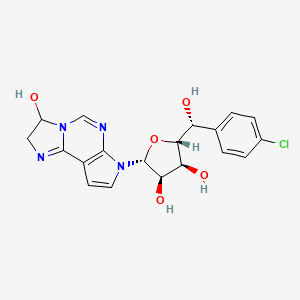
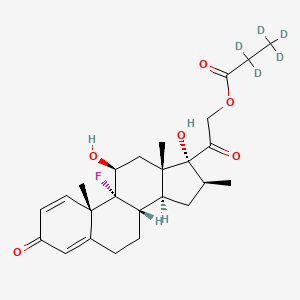
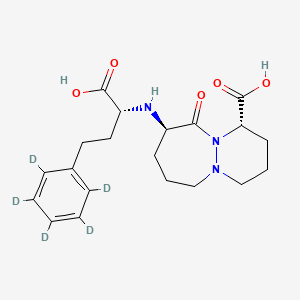


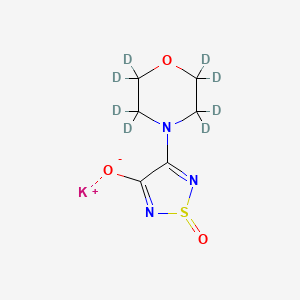
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
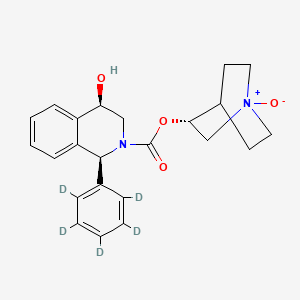
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)


![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
